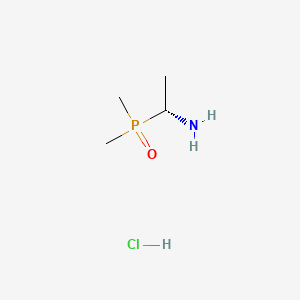

(1R)-1-(dimethylphosphoryl)ethan-1-aminehydrochloride

Description

(1R)-1-(Dimethylphosphoryl)ethan-1-amine hydrochloride is a chiral amine derivative characterized by a dimethylphosphoryl group attached to the ethanamine backbone. Its molecular formula is C₇H₁₂ClN₃O₂, with a molecular weight of 205.65 g/mol (as listed in Enamine Ltd's Building Blocks Catalogue) . This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where its stereochemistry and phosphoryl moiety may influence target binding or catalytic activity .

Properties

Molecular Formula |

C4H13ClNOP |

|---|---|

Molecular Weight |

157.58 g/mol |

IUPAC Name |

(1R)-1-dimethylphosphorylethanamine;hydrochloride |

InChI |

InChI=1S/C4H12NOP.ClH/c1-4(5)7(2,3)6;/h4H,5H2,1-3H3;1H/t4-;/m1./s1 |

InChI Key |

FXCGCMMBKQKSJY-PGMHMLKASA-N |

Isomeric SMILES |

C[C@H](N)P(=O)(C)C.Cl |

Canonical SMILES |

CC(N)P(=O)(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(dimethylphosphoryl)ethan-1-aminehydrochloride typically involves the reaction of a suitable amine with a dimethylphosphorylating agent under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial process may also include purification steps such as crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(dimethylphosphoryl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different phosphorus-containing products.

Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to the specific reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry: It can be used as a reagent or intermediate in the synthesis of other organophosphorus compounds.

Biology: The compound may be studied for its effects on biological systems, including enzyme inhibition and interaction with biomolecules.

Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

Industry: The compound can be utilized in the production of pesticides, flame retardants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(dimethylphosphoryl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1R)-1-(dimethylphosphoryl)ethan-1-amine hydrochloride with analogous ethanamine derivatives, focusing on substituent effects, physicochemical properties, and inferred applications.

Aryl-Substituted Ethanamine Hydrochlorides

- Application: Likely used in drug intermediates where hydrophobic interactions dominate .

- Application: Suitable for targeting aromatic-rich biological sites (e.g., enzyme active sites) .

- (1R)-1-(4-Methanesulfonylphenyl)ethan-1-amine Hydrochloride (): Molecular Formula: C₉H₁₄ClNO₂S Key Feature: The sulfonyl group is strongly electron-withdrawing, reducing amine basicity (pKa) compared to the phosphoryl variant. Application: Potential use in sulfonamide-based inhibitors or prodrugs .

Halogenated Derivatives

Ether- and Methoxy-Substituted Derivatives

- (1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine Hydrochloride (): Molecular Formula: C₁₁H₁₈ClNO₂ Key Feature: Ether and methoxy groups enhance solubility in polar solvents, unlike the phosphoryl group’s mixed polarity. Application: Suitable for aqueous-phase reactions or prodrug formulations .

- (1R)-1-(4-Methoxy-3-methylphenyl)ethan-1-amine Hydrochloride (): Molecular Formula: C₁₀H₁₆ClNO Key Feature: Methoxy and methyl groups balance lipophilicity and steric effects, offering tunable pharmacokinetic properties. Application: Intermediate for antidepressants or serotonin modulators .

Physicochemical and Functional Comparison

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Property/Application |

|---|---|---|---|---|

| (1R)-1-(Dimethylphosphoryl)ethan-1-amine HCl | C₇H₁₂ClN₃O₂ | 205.65 | Dimethylphosphoryl | High polarity; catalysis/drug design |

| (1R)-1-(4-Isopropylphenyl)ethan-1-amine HCl | C₁₁H₁₆ClN | 197.71 | Isopropylphenyl | Enhanced lipophilicity |

| (1R)-1-(2-Naphthyl)propan-1-amine HCl | C₁₃H₁₆ClN | 221.73 | Naphthyl | π-π stacking capability |

| (1R)-1-(4-Methanesulfonylphenyl)ethan-1-amine HCl | C₉H₁₄ClNO₂S | 235.73 | Methanesulfonyl | Electron-withdrawing; enzyme inhibition |

| (1R)-1-(3-Bromo-4-fluorophenyl)ethan-1-amine HCl | C₈H₈BrFClN | 266.52 | Bromo/fluoro | Halogen bonding |

Biological Activity

(1R)-1-(dimethylphosphoryl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of cancer treatment and antioxidant properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₄H₁₁ClN₂O₂P

- Molecular Weight : 185.69 g/mol

- CAS Number : Not available

Research indicates that (1R)-1-(dimethylphosphoryl)ethan-1-amine hydrochloride may exert its biological effects through several mechanisms:

- Apoptosis Induction : Studies have shown that derivatives of dimethylphosphoryl compounds can induce apoptosis in various cancer cell lines, including chronic myelogenous leukemia (K562) cells. The mechanism involves the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and activate caspases, leading to programmed cell death .

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties. It scavenges free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases .

Antitumor Activity

A notable study explored the antitumor activity of related compounds and found that they exhibited significant cytotoxic effects on cancer cell lines. The compounds induced apoptosis via ROS generation and mitochondrial dysfunction, which are critical pathways in cancer biology .

Antioxidant Properties

The antioxidant capacity of (1R)-1-(dimethylphosphoryl)ethan-1-amine hydrochloride was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound showed high inhibition percentages compared to standard antioxidants like butylated hydroxyanisole (BHA) .

Case Study 1: Apoptotic Effects on K562 Cells

In a controlled study, K562 cells were treated with (1R)-1-(dimethylphosphoryl)ethan-1-amine hydrochloride. The findings revealed:

- A significant increase in caspase 3 and 7 activities after 48 hours of exposure, indicating strong pro-apoptotic activity.

- Enhanced ROS production correlated with increased apoptosis markers in treated cells.

Case Study 2: Antioxidant Efficacy

Another study assessed the compound's ability to mitigate oxidative stress in rat mesangial cells. The results showed:

- A marked reduction in lipid peroxidation levels.

- Improved cell viability under oxidative stress conditions when treated with (1R)-1-(dimethylphosphoryl)ethan-1-amine hydrochloride.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.